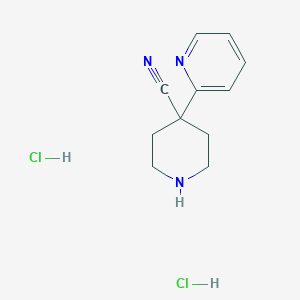

![molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-Dichlorphenyl)piperazin-1-yl]essigsäure CAS No. 1267378-51-7](/img/structure/B2592429.png)

[4-(3,4-Dichlorphenyl)piperazin-1-yl]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid: is a chemical compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: The compound finds applications in the pharmaceutical industry as a precursor for drug synthesis. Its derivatives are evaluated for their pharmacological properties and potential as therapeutic agents.

Wirkmechanismus

Target of Action

The primary target of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . This means that the compound binds to this receptor with a high degree of specificity, preventing histamine from binding to the receptor and triggering an immune response. This interaction between [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid and the H1 receptor results in the inhibition of the physiological effects mediated by histamine .

Biochemical Pathways

Upon binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid disrupts the normal biochemical pathways that are activated by histamine. This includes the inflammatory response pathway, which is typically triggered when histamine binds to the H1 receptor . By inhibiting this pathway, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid can help to alleviate symptoms associated with allergies and other conditions that involve an overactive immune response .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely that [4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the inhibition of histamine-mediated responses. By binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid prevents histamine from triggering an immune response, thereby reducing inflammation and other symptoms associated with allergies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the H1 receptor. Additionally, the presence of other substances in the body, such as food or other drugs, can potentially affect the absorption and metabolism of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Partially or fully dechlorinated phenyl derivatives.

Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.

Vergleich Mit ähnlichen Verbindungen

[4-(4-Bromophenyl)piperazin-1-yl]acetic acid: This compound features a bromophenyl group instead of a dichlorophenyl group, which can alter its reactivity and biological activity.

[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid: With only one chlorine atom on the phenyl ring, this compound may exhibit different chemical and biological properties compared to the dichlorinated version.

Uniqueness: The presence of two chlorine atoms on the phenyl ring of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid distinguishes it from its analogs. This structural feature can significantly influence its reactivity, binding affinity, and overall biological activity, making it a unique compound for various applications.

Eigenschaften

IUPAC Name |

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJTCKBTBBOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

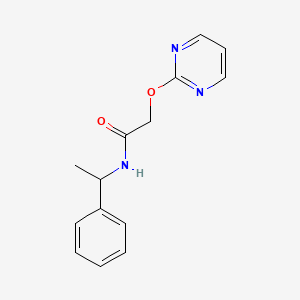

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,2-oxazole-5-carboxamide](/img/structure/B2592346.png)

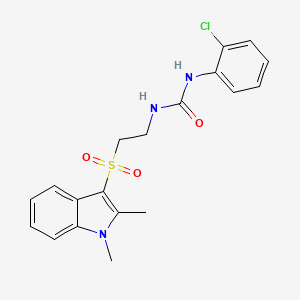

![1-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2592347.png)

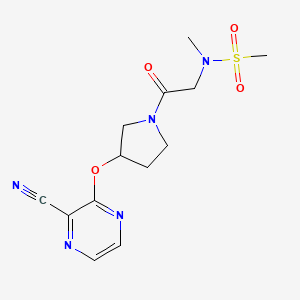

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

![3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2592361.png)

![3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2592362.png)

![ethyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)